6-Aminoquinoxaline-5-carbonitrile
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Overview
Description
6-Aminoquinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3. It is a derivative of quinoxaline, a structure known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoxaline-5-carbonitrile typically involves the condensation of o-phenylenediamine with a suitable nitrile compound.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carbonitrile derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-5-carbonitrile derivatives .
Scientific Research Applications
6-Aminoquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure
Mechanism of Action
The mechanism of action of 6-Aminoquinoxaline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the amino and nitrile groups.
6-Aminoquinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
5-Aminoisoquinoline: Shares structural similarities and exhibits comparable biological properties
Uniqueness: 6-Aminoquinoxaline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoxaline ring with amino and nitrile groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H6N4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-aminoquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-6-7(11)1-2-8-9(6)13-4-3-12-8/h1-4H,11H2 |
InChI Key |
PBFQPNIZJZFNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)C#N |
Origin of Product |
United States |
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